molecular formula C11H15NO2 B2677785 (2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine CAS No. 2248187-73-5

(2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine

Cat. No. B2677785
CAS RN: 2248187-73-5
M. Wt: 193.246
InChI Key: DEVDFTGLPAVJSG-QMMMGPOBSA-N
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Description

(2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine is a chemical compound that has been widely studied for its potential use in scientific research. It is commonly referred to as BD or 6-Br-BD, and is a derivative of the compound phenethylamine.

Mechanism of Action

The mechanism of action of ((2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine involves its interaction with TAAR1. Activation of TAAR1 by ((2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine leads to the release of neurotransmitters such as dopamine and norepinephrine, which are involved in a variety of physiological processes including mood regulation, attention, and reward.
Biochemical and Physiological Effects:
Studies have shown that ((2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine can modulate the activity of dopaminergic and noradrenergic neurons in the brain, leading to effects on mood, attention, and reward. It has also been shown to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

((2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine is a useful research tool for studying the function of TAAR1 and its role in various physiological processes. However, its use is limited by the fact that it is a relatively new compound and there is still much to be learned about its pharmacological properties and potential side effects.

Future Directions

There are many potential future directions for research on ((2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine. One area of interest is its potential use as a therapeutic agent for the treatment of various neurological and psychiatric disorders, including depression, anxiety, and addiction. Another area of interest is its potential use as a research tool for studying the function of TAAR1 and its role in various physiological processes. Further research is needed to fully understand the pharmacological properties and potential side effects of ((2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine, as well as its potential applications in scientific research and medicine.
In conclusion, ((2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine is a promising compound with potential applications in scientific research and medicine. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields of science.

Synthesis Methods

The synthesis of ((2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine involves a multi-step process that begins with the synthesis of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid. This compound is then converted into the corresponding acid chloride, which is reacted with (R)-2-amino-1-propanol to produce ((2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine.

Scientific Research Applications

((2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine has been studied for its potential use as a research tool in a variety of fields, including neuroscience and pharmacology. It has been shown to be a potent and selective agonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is expressed in the brain and other tissues.

properties

IUPAC Name

(2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(7-12)9-2-3-10-11(6-9)14-5-4-13-10/h2-3,6,8H,4-5,7,12H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVDFTGLPAVJSG-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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